
S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate, commonly known as Oxydemeton-methyl, is an organophosphate insecticide used in agriculture to control pests. It is a colorless to amber liquid with a garlic-like odor and is highly toxic to insects and mammals.
Mécanisme D'action
Oxydemeton-methyl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventually paralysis of the insect.
Biochemical and Physiological Effects:
Oxydemeton-methyl has been shown to have toxic effects on the nervous system of insects and mammals. In insects, it causes overstimulation and paralysis, while in mammals, it can cause symptoms such as nausea, vomiting, and convulsions. Oxydemeton-methyl has also been shown to have effects on the liver and kidneys in rats.
Avantages Et Limitations Des Expériences En Laboratoire
Oxydemeton-methyl is a highly effective insecticide, making it a valuable tool for controlling pests in agriculture. However, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. In lab experiments, Oxydemeton-methyl must be handled with care due to its toxicity, and appropriate safety measures must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on Oxydemeton-methyl. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the investigation of the potential health effects of long-term exposure to Oxydemeton-methyl in humans and animals. Additionally, further studies are needed to evaluate the environmental impact of Oxydemeton-methyl and to develop strategies for minimizing its use and reducing its impact on the environment.
Conclusion:
In conclusion, Oxydemeton-methyl is a potent insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation and paralysis of the insect. While Oxydemeton-methyl is effective in controlling pests in agriculture, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. Future research is needed to develop alternative insecticides, evaluate the potential health effects of long-term exposure, and minimize its impact on the environment.
Méthodes De Synthèse
Oxydemeton-methyl is synthesized by reacting 4-chlorophenol with 4-methylphenoxyacetic acid and thionyl chloride. The resulting product is then reacted with sodium ethoxide to form Oxydemeton-methyl.
Applications De Recherche Scientifique
Oxydemeton-methyl has been extensively studied for its insecticidal properties. It has been used in research to control pests in crops such as cotton, corn, and soybeans. Oxydemeton-methyl has also been used in studies to evaluate its toxicity to non-target organisms such as bees and earthworms.
Propriétés
IUPAC Name |
S-(4-chlorophenyl) 2-(4-methylphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRPSOKINXXJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

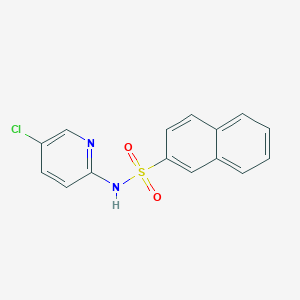
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)

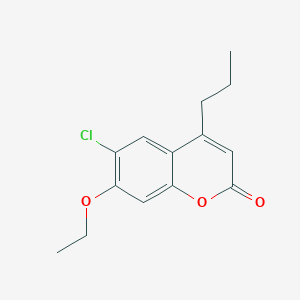
![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
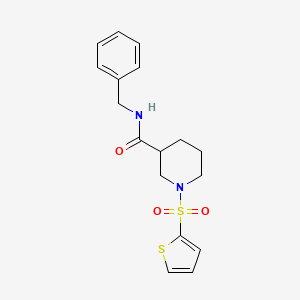
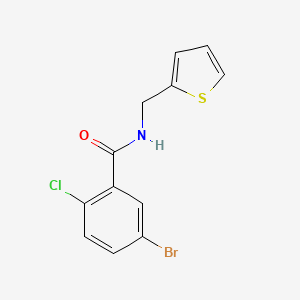
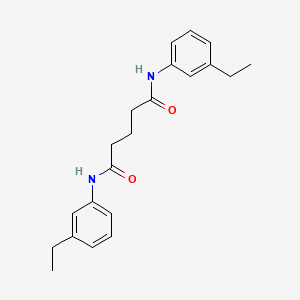


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)